1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone
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Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a naphthalene moiety via an ethanone linker
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced to the piperidine ring through reductive amination or other suitable amination reactions.
Coupling with Naphthalene: The final step involves coupling the aminomethyl-piperidine intermediate with a naphthalene derivative using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in biological research to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone can be compared with other similar compounds, such as:
1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one: This compound has a similar piperidine structure but lacks the naphthalene moiety, resulting in different chemical and biological properties.
Phenylpiperidines: These compounds contain a phenyl group attached to the piperidine ring and exhibit distinct pharmacological activities.
Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups show diverse applications in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with a naphthalene moiety, providing unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-13-14-8-10-20(11-9-14)18(21)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14H,8-13,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFJDRLNCOILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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